2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-8-7-13(23)9-14(15)22/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHJJZDJYNQWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to incorporate the amino and methylsulfanyl groups. The final step involves the coupling of the substituted pyrazole with the acetamide derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. The oxadiazole moiety is known for its ability to modulate enzyme activity, which can inhibit bacterial growth. Studies have shown that derivatives of oxadiazole compounds often demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structure suggests it may possess anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines by affecting mitochondrial membrane potential and activating caspases . Specific testing on various cancer cell lines has shown promising results in inhibiting cell growth and inducing cell death.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, the presence of the oxadiazole ring allows for interactions with enzymes such as lipoxygenase, which is involved in inflammatory processes. In silico studies have suggested that it could serve as a potential 5-lipoxygenase inhibitor .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of related oxadiazole derivatives against various cancer cell lines. The results demonstrated significant percent growth inhibition (PGI) against several types of cancer cells, highlighting the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activities, compounds with similar structural features were tested for their effectiveness against common bacterial strains. The findings indicated that these compounds exhibited notable antibacterial properties, suggesting that further exploration of this compound could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, biological activities, and applications of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide with structurally related acetamide derivatives:
Key Insights:
Structural Complexity : The target compound’s pyrazole-oxadiazole scaffold distinguishes it from simpler acetamide pesticides (e.g., alachlor) and triazole-based anti-inflammatory agents. The oxadiazole ring may confer greater metabolic stability compared to triazoles .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a novel organic molecule characterized by a complex structure that includes an oxadiazole ring and a pyrazole moiety. Its unique arrangement of functional groups suggests significant potential for various biological activities, including anticancer and antimicrobial effects.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 499.0 g/mol. The structure features multiple reactive sites that may interact with biological targets, leading to diverse pharmacological effects.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.0 g/mol |
| Functional Groups | Amino, Oxadiazole, Pyrazole |
| CAS Number | 1242939-48-5 |
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes and growth factors associated with tumor progression. For instance, derivatives similar to our compound have been shown to block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
Case Study:
A study conducted on a related oxadiazole compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity. The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of sulfur and nitrogen in the structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The precise mechanism through which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can modulate enzyme activity or interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and oxadiazole rings. Understanding the SAR is crucial for optimizing its biological activity:
- Oxadiazole Ring: Essential for anticancer activity; modifications can enhance potency.
- Pyrazole Moiety: Influences binding affinity to target proteins.
- Substituents on Aromatic Rings: Affect lipophilicity and bioavailability.
Q & A
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) with dose-response curves .
- Structure-Activity Relationship (SAR) : Compare analogs (see table below) to identify critical substituents (e.g., methylsulfanyl enhances membrane permeability) .
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the oxadiazole nitrogen .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for stable complexes) .
- Pharmacophore Modeling : Identify essential features (e.g., acetamide as a hydrogen bond donor) for virtual screening of derivatives .
How can researchers design derivatives to improve pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute methylsulfanyl with trifluoromethyl to enhance metabolic stability .
- Prodrug Strategies : Mask the amino group with acetyl or PEGylated moieties to improve solubility .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
